Methyl 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate
CAS No.: 1202028-96-3
Cat. No.: VC2891187
Molecular Formula: C15H10F2N2O2S
Molecular Weight: 320.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1202028-96-3 |
---|---|
Molecular Formula | C15H10F2N2O2S |
Molecular Weight | 320.3 g/mol |
IUPAC Name | methyl 2-(2,4-difluorophenyl)-5-thiophen-2-ylpyrazole-3-carboxylate |
Standard InChI | InChI=1S/C15H10F2N2O2S/c1-21-15(20)13-8-11(14-3-2-6-22-14)18-19(13)12-5-4-9(16)7-10(12)17/h2-8H,1H3 |
Standard InChI Key | ZPULJNIOVULFOK-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=NN1C2=C(C=C(C=C2)F)F)C3=CC=CS3 |
Canonical SMILES | COC(=O)C1=CC(=NN1C2=C(C=C(C=C2)F)F)C3=CC=CS3 |
Introduction
Physical and Chemical Properties
Understanding the physical and chemical properties of Methyl 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate is essential for its proper handling, storage, and application in research settings. The compound exhibits specific characteristics that define its behavior in various environments and reactions.
Basic Properties
The compound presents as a pale yellow to pale beige solid at room temperature . It has a defined melting point range of 130.5-131.7°C, indicating its relatively high thermal stability . The molecular weight of the compound is precisely determined to be 320.31 g/mol, with a molecular formula of C₁₅H₁₀N₂O₂F₂S .
Table 1 summarizes the basic physical and chemical properties of the compound:
Property | Value |
---|---|
IUPAC Name | methyl 2-(2,4-difluorophenyl)-5-thiophen-2-ylpyrazole-3-carboxylate |
Molecular Weight | 320.31 g/mol |
Molecular Formula | C₁₅H₁₀N₂O₂F₂S |
Appearance | Pale Yellow to Pale Beige Solid |
Melting Point | 130.5 - 131.7°C |
CAS Number | 1202028-96-3 |
Structural Characterization
Molecular Structure and Identification
The molecular structure of Methyl 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate can be represented through various chemical identifiers. These identifiers enable precise communication about the compound across different chemical databases and research platforms.
Table 2 presents the key structural identifiers for the compound:
Identifier Type | Value |
---|---|
Canonical SMILES | COC(=O)C1=CC(=NN1C2=C(C=C(C=C2)F)F)C3=CC=CS3 |
InChI | InChI=1S/C15H10F2N2O2S/c1-21-15(20)13-8-11(14-3-2-6-22-14)18-19(13)12-5-4-9(16)7-10(12)17/h2-8H,1H3 |
InChI Key | ZPULJNIOVULFOK-UHFFFAOYSA-N |
These structural identifiers provide computational representations of the molecule that are essential for database searches, computational chemistry, and structure-activity relationship studies .
Quantity | Typical Purity | Common Format |
---|---|---|
10-50 mg | ≥95% | Solid |
100-250 mg | ≥95-97% | Solid |
1 g | ≥95-97% | Solid |
The pricing for these offerings varies significantly based on quantity, purity, and supplier, with smaller quantities generally available at lower absolute costs but higher per-unit prices .
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